molecular formula C20H17ClN2O2S B2581264 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034556-11-9

1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Cat. No.: B2581264
CAS No.: 2034556-11-9
M. Wt: 384.88
InChI Key: QWXCDLLKPQTTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a synthetic small molecule belonging to the class of N-arylsulfonyl indolines, a scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a bicyclic indoline core substituted at the 1-position with a (3-chloro-2-methylphenyl)sulfonyl group and at the 5-position with a pyridin-4-yl ring. Compounds within this structural class are actively investigated for their potential as modulators of nuclear receptors. Specifically, N-arylsulfonyl indolines have been identified as potent agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt), a key transcriptional regulator of T helper 17 (TH17) cell differentiation and interleukin-17 (IL-17) production . Agonists of RORγ have potential applications in cancer immunotherapy by enhancing immune responses . Furthermore, related indoline sulfonamides have demonstrated activity as enzyme inhibitors, showing promise in targeting enzymes such as Fructose-1,6-bisphosphatase (FBPase) and certain Histone Deacetylases (HDACs) . The structural features of this compound—including the indoline core, sulfonyl linker, and aromatic substituents—make it a valuable building block for developing novel bioactive molecules and a useful research tool for studying immune signaling pathways and enzyme function. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-14-18(21)3-2-4-20(14)26(24,25)23-12-9-17-13-16(5-6-19(17)23)15-7-10-22-11-8-15/h2-8,10-11,13H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXCDLLKPQTTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common method starts with the sulfonylation of 3-chloro-2-methylphenylamine using sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a cyclization reaction with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to yield the final indoline derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the indoline and pyridinyl groups can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : Steric hindrance from the 3-chloro-2-methylphenyl group may require tailored reaction conditions to improve yields.
  • Comparative Studies : Direct comparisons with analogs in Table 1 under identical assay conditions would clarify structure-activity relationships.

References Synthesis and properties of sulfonyl-indoline derivatives. Role of heteroaryl groups in medicinal chemistry. 1-(sulfonyl)-5-(arylsulfonyl)indoline as PKM2 activators. Physicochemical data for 5-(methylsulfonyl)indoline.

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